molecular formula C12H16IN B13120269 4-(3-Iodobenzyl)piperidine

4-(3-Iodobenzyl)piperidine

Cat. No.: B13120269
M. Wt: 301.17 g/mol
InChI Key: SPXYRKBEBVDGOE-UHFFFAOYSA-N
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Description

4-(3-Iodobenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of an iodine atom attached to the benzyl group, which is further connected to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Iodobenzyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-benzylpiperidine and an iodine source.

    Iodination Reaction: The iodination of the benzyl group is achieved using an iodine source, such as iodine monochloride (ICl) or molecular iodine (I2), in the presence of a suitable oxidizing agent.

    Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dichloromethane (CH2Cl2), at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Advanced techniques, such as continuous flow reactors and automated synthesis, may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Iodobenzyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include azido or cyano derivatives of benzylpiperidine.

    Oxidation Reactions: Products include benzaldehyde or benzoic acid derivatives.

    Reduction Reactions: The major product is benzylpiperidine.

Scientific Research Applications

4-(3-Iodobenzyl)piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Iodobenzyl)piperidine primarily involves its interaction with sigma receptors. Sigma receptors are a class of proteins involved in various cellular processes, including signal transduction and ion channel regulation. The compound binds to these receptors with high affinity, modulating their activity and influencing downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Iodobenzyl)piperidine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and binding characteristics. The iodine atom enhances the compound’s ability to participate in specific reactions and interact with biological targets, making it valuable for various research applications .

Properties

Molecular Formula

C12H16IN

Molecular Weight

301.17 g/mol

IUPAC Name

4-[(3-iodophenyl)methyl]piperidine

InChI

InChI=1S/C12H16IN/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10/h1-3,9-10,14H,4-8H2

InChI Key

SPXYRKBEBVDGOE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=CC(=CC=C2)I

Origin of Product

United States

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